2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(difluoromethoxy)phenyl]acetamide -

2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(difluoromethoxy)phenyl]acetamide

Catalog Number: EVT-4575101
CAS Number:
Molecular Formula: C19H17F2N5O2S
Molecular Weight: 417.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-{[5-(4-Chlorophenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfan­yl}-N-(4-nitro­phen­yl)acetamide

Compound Description: This compound is characterized by a 1,2,4-triazole ring substituted with a phenyl group at the 4-position and a 4-chlorophenoxymethyl group at the 5-position. [] The 3-position is linked to a thioacetamide moiety further substituted with a 4-nitrophenyl group. Crystallographic analysis revealed an 'extended' conformation and the formation of inversion dimers through N—H⋯N hydrogen bonds. []

Relevance: This compound demonstrates the structural diversity achievable by modifying the substituents on the 1,2,4-triazole ring, similar to the target compound 2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(difluoromethoxy)phenyl]acetamide. Both compounds possess a thioacetamide group at the 3-position but differ in the aryl substituent (4-nitrophenyl vs. 4-difluoromethoxyphenyl) and the 4 and 5-position substituents of the triazole ring. []

2-((4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N′-(1-phenylethylidene)acetohydrazide

Compound Description: This compound is synthesized from a triazole-thione precursor and acetophenone. It exhibits a notable 1.5-fold higher antioxidant capacity compared to the standard antioxidant butylated hydroxytoluene, as determined by the Ferric reducing antioxidant power assay. []

N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Compound Description: This compound features a 4-phenyl and a 4-(methylsulfanyl)benzyl substituent at the 4 and 5-positions of the 1,2,4-triazole ring, respectively. [] Similar to the previous examples, it possesses a thioacetamide group at the 3-position, but with a 2-chlorophenyl substituent. Crystal structure analysis revealed the formation of sheets parallel to (100) via intermolecular N—H⋯N and C—H⋯O hydrogen bonds. []

Piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate

Compound Description: This compound serves as the active pharmaceutical ingredient (API) in a 1% injection solution. [] It features a furan-2-yl group at the 5-position and a phenyl group at the 4-position of the 1,2,4-triazole ring. The 3-position is connected to a thioacetate group, forming a piperidinium salt. A sensitive and selective HPLC-DAD method was developed and validated for its determination. []

Relevance: This compound and 2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(difluoromethoxy)phenyl]acetamide both belong to the class of 1,2,4-triazole-3-thiol derivatives. The presence of different heterocyclic substituents at the 5-position (furan-2-yl vs. 4-pyridinyl) and different moieties at the 3-position (thioacetate vs. thioacetamide) highlights the diversity within this class of compounds. []

Ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate

Compound Description: This compound emerged as a promising lead from a series of 5-(4-pyridinyl)-1,2,4-triazole derivatives designed as α-synuclein aggregation inhibitors. [] It exhibited neuroprotective properties in a Parkinson's disease model, preventing 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced bradykinesia and affecting Parkinson's disease marker levels. []

4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol

Compound Description: This compound is a key intermediate in the synthesis of a series of substituted Schiff bases and 1,2,4-triazole-3-thiones. [] It is obtained by the cyclization of 2-isonicotinoyl-N-phenylhydrazinecarbothioamide, which is itself formed by the reaction of isonicotinic acid hydrazide with phenylisothiocyanate. []

Relevance: This compound represents the core structure of a series of derivatives, highlighting the significance of the 4-phenyl and 5-pyridin-4-yl substitution pattern on the 1,2,4-triazole ring, which is also present in 2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(difluoromethoxy)phenyl]acetamide. Further modifications at the 3-position of the thiol group generate various derivatives with diverse biological activities. []

2-((4-Phenyl-5-pyridin-4-yl- 4H-1,2,4-triazol-3-yl)thio)acetohydrazide

Compound Description: This hydrazide derivative is obtained from 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol by reacting it with ethyl bromoacetate followed by hydrazinolysis of the resulting ester. [] It serves as a precursor for the synthesis of Schiff base derivatives and other related compounds. []

Relevance: This compound shares the core 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol structure with 2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(difluoromethoxy)phenyl]acetamide, demonstrating the common use of this motif in developing various derivatives. The presence of an acetohydrazide group at the 3-position instead of a thioacetamide group in the target compound exemplifies how different functionalities can be introduced to modify biological activity. []

2-(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-methyl-3-phenylcyclobutyl)ethanone

Compound Description: This compound combines a 1,2,4-triazole ring substituted with phenyl groups at the 4 and 5 positions with a cyclobutane moiety. [] The crystal structure reveals weak intermolecular C—O ···π interactions and D—H ···A and D—H ···π hydrogen bonds. [] Density functional theory calculations were used to support the structural analysis. []

Relevance: This compound highlights the potential for incorporating different ring systems, like the cyclobutane ring in this case, into the 1,2,4-triazole scaffold, expanding the structural diversity achievable. While it shares the common 4-phenyl substitution with 2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(difluoromethoxy)phenyl]acetamide, the 5-position substituent (phenyl vs. 4-pyridinyl) and the absence of a thioacetamide moiety differentiate their structures and potential activities. []

Methyl 2-(4-Phenyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)Thioacetate

Compound Description: This compound is synthesized from 4-phenyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione by reaction with chloroacetic acid followed by esterification. [] It is used as a ligand for the synthesis of a Hg(II) complex, [Hg(phpy2NS)Cl2]. []

N-(2-Chlorophenyl)-2-({4-phenyl-5-[(p-tolyloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Compound Description: This compound, characterized by a 4-phenyl and a (p-tolyloxy)methyl substituent at the 4 and 5-positions of the 1,2,4-triazole ring, respectively, forms centrosymmetric dimers in its crystal structure through pairwise N—H⋯N hydrogen bonds. [] These dimers further interact via C—H⋯O and C—H⋯π interactions, creating a complex three-dimensional structure. []

Relevance: Similar to 2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(difluoromethoxy)phenyl]acetamide, this compound emphasizes the role of diverse substituents on the 1,2,4-triazole ring in influencing its structural properties and intermolecular interactions. Despite sharing a common 4-phenyl substituent, the different groups at the 5-position ((p-tolyloxy)methyl vs. 4-pyridinyl) and the presence of a 2-chlorophenyl group on the thioacetamide moiety distinguish these compounds. []

N-substituted aryl-2-({4-[(substituted aryl carbamoyl) methyl]-5-(pyridin-4-yl)-4H-1, 2, 4-triazol-3-yl} sulfanyl) acetamide Derivatives

Compound Description: These compounds were synthesized as potential antimicrobial, antioxidant, and anti-inflammatory agents. [] Their structures feature a pyridin-4-yl group at the 5-position and a substituted aryl carbamoyl methyl group at the 4-position of the 1,2,4-triazole ring. The 3-position is linked to a thioacetamide moiety with a N-substituted aryl group. []

2-((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-methyl-3-phenylcyclobutyl)ethanone

Compound Description: This compound contains a cyclobutane ring, a triazole ring, and three phenyl rings. [] It has a weak intermolecular C—O ···π interaction and multiple D—H ···A and D—H ···π hydrogen bonds. []

N′-{[(4-methyl/phenyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2-oxo-2H-chromene-3-carbohydrazides

Compound Description: This series of compounds is synthesized by reacting 2-[(4-methyl/phenyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazides with 3-(1H-benzotriazol-1-ylcarbonyl)-2H-chromen-2-ones. [] These compounds represent a hybrid structure combining a coumarin moiety with a 1,2,4-triazole-3-thioether. []

N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives

Compound Description: This series of compounds was synthesized by reacting 4-phenyl-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol with 2-Chloro-N-(aryl)acetamide in the presence of anhydrous potassium carbonate. [] The compounds were screened for antibacterial, antifungal, and antituberculosis activity. []

Relevance: These derivatives share a similar structure with 2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(difluoromethoxy)phenyl]acetamide, especially the 4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole core. The difference lies in the specific substituent on the aryl group attached to the nitrogen of the acetamide moiety. This variation in the aryl group might contribute to different biological activities. []

7'-((5-(2-hydroxyethylthio)-4-phenyl-4H-1,2,4-triazole-3-yl)methyl)theophylline

Compound Description: This compound is a theophylline derivative combined with a 1,2,4-triazole-3-thiol moiety. [, ] It showed significant actoprotective activity in a forced swimming test in rats, increasing the swimming duration compared to the control group. [, ]

Relevance: While 7'-((5-(2-hydroxyethylthio)-4-phenyl-4H-1,2,4-triazole-3-yl)methyl)theophylline shares the 1,2,4-triazole ring system with 2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(difluoromethoxy)phenyl]acetamide, it is differentiated by the presence of a theophylline moiety and a 2-hydroxyethylthio group at the 3-position of the triazole ring. [, ] This compound demonstrates the potential of combining 1,2,4-triazole with other pharmacologically active moieties to create new compounds with enhanced or modified biological properties.

N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide,

N′-((1H-pyrrol-2-yl)methylene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide and

N′-(2-hydroxy-5-nitrobenzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide

Compound Description: These three compounds are hydrazones derived from 1,2,4-triazol-3-ylthioacetohydrazide. [] They showed cytotoxic activity against human melanoma IGR39, human triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines, with higher potency against the melanoma cell line. []

Relevance: These hydrazones, sharing the core 1,2,4-triazole-3-thioacetohydrazide structure, showcase the strategy of modifying the hydrazide moiety to create diverse derivatives with potential anticancer activity. They differ from 2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(difluoromethoxy)phenyl]acetamide in the presence of a hydrazone group at the 3-position instead of a thioacetamide group. Additionally, the specific substituents at the 4 and 5-positions of the triazole ring differ, impacting their biological profiles. []

N-(5-acetyl-4-methylthiazol-2-yl)-2-((5-((4-aminophenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Compound Description: This compound is part of a series of 2-[[5-[(4-aminophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-N-(substituted aryl)acetamide derivatives. [] It exhibited significant cytotoxicity against human lung cancer (A549) and mouse embryo fibroblast cell lines (NIH/3T3), inducing apoptosis and inhibiting matrix metalloproteinase-9 (MMP-9). []

1-(4-toluenesulfonyl)-4-[3-(N-alkyl/phenyl/aryl-2-ethanamoyl thio)-4-methyl-4H-1,2,4-triazol-5-yl] piperidine derivatives

Compound Description: These compounds were designed as potential inhibitors of acetylcholinesterase (AChE), α-glucosidase, urease, lipoxygenase (LOX), and butyrylcholinesterase (BChE). [] They were synthesized by merging an azinane analogue with a 1,2,4-triazole ring. [] The most potent AChE, α-glucosidase, urease, and BChE inhibitors were methyl phenyl and methyl phenyl-substituted derivatives. []

Relevance: These compounds, containing a 1,2,4-triazole ring system, illustrate the incorporation of a piperidine ring into the structure. While sharing the common heterocyclic core with 2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(difluoromethoxy)phenyl]acetamide, they differ significantly in the overall structure, lacking the thioacetamide moiety and featuring a piperidine ring linked to the 5-position of the triazole. [] This structural variation contributes to their different target specificities and biological activities.

2-(5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)-N-p-tolylacetamide

Compound Description: This compound is a theophylline-7-acetic acid (acefylline)-derived 1,2,4-triazole hybrid with an N-phenyl acetamide moiety. [] It displayed potent anti-cancer activity against A549 (lung) and MCF-7 (breast) cancer cell lines and had a low hemolytic activity, indicating low cytotoxicity. []

5,5-dimethyl-4-phenyl-4,5-dihydro-3H-1,2,4-triazole-3-thione (1),

4-phenyl-5-(pyrazin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (2) and

2-((5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid (3)

Compound Description: These three 1,2,4-triazole derivatives were synthesized and their molecular structures were studied by single-crystal X-ray diffraction. [] Compound 1 was prepared by condensation, while compounds 2 and 3 were prepared by oxidative cyclization. []

2-Heteroaryl-[1,2,4]triazolo[1,5-c]quinazoline-5(6 H)-thiones and Their S-Substituted Derivatives

Compound Description: This series of compounds was synthesized using various methods, including thiolation of oxo derivatives, cyclocondensation reactions, and in situ reactions. [] Some potassium thiolates of this series exhibited high antibacterial activity against Staphylococcus aureus. []

Relevance: These compounds demonstrate the fusion of the 1,2,4-triazole ring with a quinazoline system, expanding the structural complexity and diversity within this class. While they share the common triazole core with 2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(difluoromethoxy)phenyl]acetamide, the presence of the quinazoline moiety and the variations in the 2-heteroaryl substituent and S-substitutions differentiate them from the target compound. []

N-[4-(3-methyl-5-sulfanil-4H-1,2,4-triazol-4-yl)fenil]acetamide derivatives

Compound Description: This series includes eight 1,2,4-triazole-3-thiol derivatives, with seven of them being novel. [] Some of these compounds displayed moderate antiproliferative properties against HEp-2 and BxPC-3 cell lines. Additionally, two compounds showed antifungal activity, and one compound exhibited good antioxidant properties. []

N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl) thio) acetamide (VUAA1)

Compound Description: This compound is an agonist of the AcerOr2 olfactory receptor in Apis cerana cerana. [] AcerOr2, a co-receptor, responded narrowly to VUAA1, while AcerOr1, another olfactory receptor, showed a broader response profile to various odorants. []

3-[(4-Methoxyphenyl)amino]propanehydrazide Derivatives

Compound Description: This series of compounds includes various derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide bearing different heterocyclic moieties, such as semicarbazide, thiosemicarbazide, thiadiazole, triazolone, triazolethione, thiophenyltriazole, furan, thiophene, naphthalene, pyrrole, isoindoline-1,3-dione, and oxindole. [, ] Some compounds in this series exhibited high antioxidant activity, while others showed promising anticancer activity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. [, ]

4-([5-amino-1,3,4-thiadiazol-2yl) methyl)-5-substituted phenyl-4H-1,2,4-triazol-3-thiols,

5[(3-mercapto-5-substituted phenyl-4H-1,2,4-triazol-4-yl)methyl]1,3,4-oxadiazole-2-thiol,

4-{(5-mercapto-4-(4-substituted phenyl)-4H-1,2,4-triazol-3-yl]methyl}-5-substituted phenyl-4H-1,2,4-triazole-3-thiol,

2-(3-mercapto-5-substituted phenyl)-4H-1,2,4-triazol-4-yl)-N1-[(1E)-substituted phenyl methylene) acetohydrazide (Schiffs bases) and

2-(3-mercapto-5-substituted phenyl-4H-1,2,4-triazol-4-yl)-N-(4-oxo-2-substituted phenyl-1,3-thiazolidin-3-yl) acetamides

Compound Description: These are novel triazole derivatives bearing various heterocyclic moieties like thiadiazole and oxadiazole. [] They were evaluated for anticonvulsant and CNS depressant activities. []

N–(4–methylphenyl)–2–{[(4–phenyl–5–pyridin–4–yl–4H–1,2,4–triazol–3–yl)thio]acetyl} hydrazinecarbothioamide

Compound Description: This compound is a complexing agent used in solid phase extraction for the separation and preconcentration of Cd(II) and Pb(II) ions from food and environmental samples. [] It forms complexes with the metal ions, which are then adsorbed onto Amberlite XAD-8 resin. []

Properties

Product Name

2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(difluoromethoxy)phenyl]acetamide

IUPAC Name

N-[4-(difluoromethoxy)phenyl]-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

Molecular Formula

C19H17F2N5O2S

Molecular Weight

417.4 g/mol

InChI

InChI=1S/C19H17F2N5O2S/c1-2-11-26-17(13-7-9-22-10-8-13)24-25-19(26)29-12-16(27)23-14-3-5-15(6-4-14)28-18(20)21/h2-10,18H,1,11-12H2,(H,23,27)

InChI Key

QXEPMUWJOYCZGF-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC(F)F)C3=CC=NC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.